molecular formula C17H23BN2O6 B2422608 3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester CAS No. 2377610-50-7

3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester

Cat. No. B2422608
CAS RN: 2377610-50-7
M. Wt: 362.19
InChI Key: PXZWKJKPFGKTEQ-UHFFFAOYSA-N
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Description

This compound, also known as tert-butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine-3(2H)-carboxylate, has a molecular weight of 362.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H23BN2O6/c1-15(2,3)24-14(22)20-12-11(23-13(20)21)10(8-9-19-12)18-25-16(4,5)17(6,7)26-18/h8-9H,1-7H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 362.19 .

Scientific Research Applications

Luminescent Sensing of Carbohydrates

The compound has applications in luminescent sensing. Specifically, Ir(iii) complexes bearing a boronic acid group, synthesized from precursors including boronic acid pinacol esters, have been developed as potential luminescent sensors for carbohydrates. These complexes have been shown to form boronic acid cyclic esters with sugars like glucose and fructose, facilitating their detection through high-resolution mass spectrometry and photoluminescence titration studies (Hashemzadeh et al., 2020).

Synthesis and Coupling Applications

The compound is integral in the synthesis of complex organic structures. For instance, 3-Pyridylboronic acid and its pinacol ester have been utilized in Suzuki coupling reactions to prepare intricate organic compounds such as 3-Pyridin-3-ylquinoline (Li et al., 2005). Moreover, strategies for the analysis of reactive pinacolboronate esters highlight their significance in connecting organic building blocks for the total synthesis of complex molecules through reactions like the Suzuki coupling (Zhong et al., 2012).

Advances in Boronic Acid and Ester Synthesis

Developments in the synthesis of boronic acids and esters, crucial for applications in synthetic organic chemistry, molecular sensors, and drug discovery, have been reported. Notably, a metal- and additive-free method for converting haloarenes directly to boronic acids and esters offers a simpler, more sustainable approach to producing these compounds (Mfuh et al., 2017).

Boronic Esters in Polymer Synthesis

The compound has relevance in polymer chemistry. An example includes the synthesis of π-conjugated polymers with boronic acid (ester) moieties, achieved through the Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester) (Nojima et al., 2016). Additionally, boronic acid end-functionalized polycaprolactone polymers have been synthesized by ring-opening polymerization using a pinacol boronate ester-containing initiator, further showcasing the versatility of boronic esters in polymer science (Korich et al., 2010).

properties

IUPAC Name

tert-butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O6/c1-15(2,3)24-14(22)20-12-11(23-13(20)21)10(8-9-19-12)18-25-16(4,5)17(6,7)26-18/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZWKJKPFGKTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)N(C(=O)O3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester

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